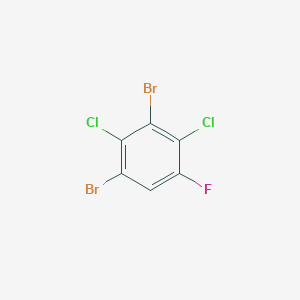

1,3-Dibromo-2,4-dichloro-5-fluorobenzene

Beschreibung

Historical Context and Evolution of Research on Halogenated Aromatics

The journey into the world of aromatic compounds began in 1825 when Michael Faraday first isolated benzene (B151609). The subsequent elucidation of its cyclic, conjugated structure laid the groundwork for aromatic chemistry. The introduction of halogens onto this stable ring system marked a significant advancement, opening up new avenues for chemical synthesis. Early methods of electrophilic aromatic halogenation, often requiring a Lewis acid catalyst for less reactive benzene derivatives, became a fundamental tool for chemists. wikipedia.org

The 20th century saw a surge in the production and application of polyhalogenated aromatics. For instance, the commercial production of polychlorinated biphenyls (PCBs) began in 1929 for use as non-flammable oils in electrical equipment. iloencyclopaedia.org Similarly, compounds like dichlorodiphenyltrichloroethane (DDT) saw widespread use as insecticides. iloencyclopaedia.org While the environmental persistence and toxicity of some of these early compounds later became a major concern, leading to restrictions on their use, the study of their properties and interactions spurred significant research. google.comnih.gov This historical trajectory has evolved from the bulk production of a few key compounds to the highly specific design and synthesis of complex polyhalogenated benzenes for specialized applications in modern research.

Academic Significance of Highly Substituted Benzene Architectures

The synthesis and study of highly substituted benzene architectures are of considerable academic and industrial importance. rsc.org These molecules serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. rsc.org The precise arrangement of multiple substituents on the benzene core directly influences the molecule's function. rsc.org Therefore, developing synthetic methods to create diverse substitution patterns is a primary focus in organic chemistry. rsc.org

Planning the synthesis of polysubstituted benzenes is a complex task that requires a deep understanding of reaction mechanisms and substituent effects. libretexts.orgpressbooks.pub The order of reactions is often critical to achieving the desired product. libretexts.orgpressbooks.pub The directing effects of existing substituents on the ring heavily influence the position of subsequent additions during electrophilic aromatic substitution. fiveable.me This challenge has driven the development of sophisticated synthetic strategies, including organocatalytic benzannulation, which allows for the construction of structurally diverse arenes under mild conditions. rsc.org The unique steric and electronic environments of highly substituted benzenes can lead to novel chemical reactivity and physical properties, making them valuable targets for both fundamental and applied research.

Specific Research Focus on 1,3-Dibromo-2,4-dichloro-5-fluorobenzene within Contemporary Organic Chemistry

Within the diverse family of polyhalogenated benzenes, this compound (CAS Number: 1000573-45-4) emerges as a compound of interest due to its highly substituted and electronically complex nature. guidechem.combldpharm.com The presence of five halogen substituents—two bromine atoms, two chlorine atoms, and a fluorine atom—on the benzene ring creates a unique molecular architecture.

While extensive peer-reviewed studies on the specific applications of this compound are not widely available in public literature, its structure suggests its potential as a specialized building block in organic synthesis. Chemical suppliers list it as an organic building block for creating fluorinated, chlorinated, and brominated compounds. bldpharm.com The presence of multiple, different halogen atoms allows for selective functionalization through various cross-coupling reactions, where one type of carbon-halogen bond can be reacted while leaving others intact. This regioselective reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex target molecules.

The synthesis of such a heavily halogenated molecule presents a significant challenge, likely requiring a multi-step pathway. The synthesis of related, less-substituted compounds often involves diazotization of a corresponding aniline (B41778) followed by a Sandmeyer-type reaction. For example, 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) can be prepared from 6-bromo-2,4-dichloro-3-fluoro-aniline through diazotization and subsequent reduction. google.com Another route involves the diazotization of 3,5-dichloro-4-fluoroaniline. google.com The preparation of 5-Bromo-1,3-dichloro-2-fluorobenzene has also been described starting from 2-fluoro-3-chloro-5-bromoaniline via a diazotization reaction followed by reaction with cuprous chloride. chemicalbook.com Given these precedents, a plausible synthetic route to this compound would likely involve a highly substituted aniline precursor.

The research interest in compounds like this compound lies in their potential use as intermediates for creating novel pharmaceuticals, agrochemicals, or advanced materials where precise control over the substitution pattern is crucial for tuning the final properties of the molecule. Theoretical studies on fully halogenated benzene derivatives have shown the importance of intramolecular halogen-halogen interactions in stabilizing these molecules, a field of study to which this compound could contribute experimental data. nih.gov

Below is a table of selected physical and chemical properties for related polyhalogenated benzene derivatives, which provides context for the potential characteristics of this compound.

| Property | 1,3-Dibromo-5-fluorobenzene sigmaaldrich.comchemeo.com | 2-Bromo-1,3-dichloro-5-fluorobenzene nih.gov |

| CAS Number | 1435-51-4 | 263333-82-0 |

| Molecular Formula | C₆H₃Br₂F | C₆H₂BrCl₂F |

| Molecular Weight | 253.89 g/mol | 243.88 g/mol |

| Form | Liquid | Not Specified |

| Boiling Point | 204-206 °C/768 mmHg (lit.) | Not Specified |

| Density | 2.018 g/mL at 25 °C (lit.) | Not Specified |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2,4-dichloro-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2Cl2F/c7-2-1-3(11)6(10)4(8)5(2)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJRSPNDCYZFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661540 | |

| Record name | 1,3-Dibromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-45-4 | |

| Record name | 1,3-Dibromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Dibromo 2,4 Dichloro 5 Fluorobenzene

Vibrational Spectroscopy for Comprehensive Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the fundamental vibrations of polyhalogenated benzenes. For 1,3-Dibromo-2,4-dichloro-5-fluorobenzene, these methods provide critical insights into its molecular symmetry and the characteristic frequencies of its various functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of 2-chloro-1,3-dibromo-5-fluorobenzene, a closely related compound, was recorded in the 4000–400 cm⁻¹ region using a KBr pellet. niscpr.res.in The analysis of the fundamental vibrational frequencies reveals the complex interplay of the substituent halogens on the benzene (B151609) ring. In a study of 2-chloro-1,3-dibromo-5-fluorobenzene, the C-H stretching vibration was observed at 3072 cm⁻¹ in the infrared spectrum. niscpr.res.in The molecular structure of this compound is assumed to possess Cₛ point group symmetry, leading to 30 fundamental vibrational modes distributed as 21A' (in-plane) and 9A" (out-of-plane) species. niscpr.res.in

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Data

Complementing the FTIR data, the FT-Raman spectrum of 2-chloro-1,3-dibromo-5-fluorobenzene was recorded in the Stokes region (3500–50 cm⁻¹). niscpr.res.in This technique is particularly useful for observing vibrations that are weak or absent in the infrared spectrum. For instance, in the FT-Raman spectrum of 2-chloro-1,3-dibromo-5-fluorobenzene, the C-H stretching vibrations were identified at 3106 cm⁻¹ and 3074 cm⁻¹. niscpr.res.in

Normal Coordinate Analysis and Refinement of Force Fields

To gain a more complete description of the molecular vibrations, a normal coordinate analysis is often performed. For 2-chloro-1,3-dibromo-5-fluorobenzene, this analysis was carried out using Wilson's FG matrix mechanism based on a General Valence Force Field (GVFF) for both in-plane and out-of-plane vibrations. niscpr.res.in The potential energy constants obtained from this analysis are refined using numerical methods to achieve a better fit with the observed spectral data. niscpr.res.in

Detailed Assignment of Carbon-Halogen Vibrational Modes

Table 1: Selected Vibrational Frequencies for a Related Compound (2-chloro-1,3-dibromo-5-fluorobenzene)

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H Stretching | 3072 | 3106, 3074 |

| C-F Bending (in-plane) | 829-830 | Not Reported |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis in Polyhalogenated Systems

Application of ¹⁹F NMR for Characterizing Fluorine Substituents

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful tool for probing the local electronic environment of fluorine atoms within a molecule. alfa-chemistry.com With a natural abundance of nearly 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, well-resolved signals. alfa-chemistry.com The chemical shift in ¹⁹F NMR is highly sensitive to the electronic effects of neighboring substituents, making it an ideal technique for characterizing the fluorine substituent in this compound. alfa-chemistry.comnih.gov

Long-range couplings between the fluorine nucleus and the single aromatic proton (⁵J(F,H)) would also be observable in the ¹⁹F NMR spectrum, providing further confirmation of the substitution pattern. nih.gov The magnitude of this coupling constant is dependent on the through-bond and through-space interactions between the coupled nuclei.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Chemical Shift (δ) | Specific value within the aryl fluoride (B91410) region | Highly sensitive to the electronic environment created by the Br and Cl substituents. |

| Multiplicity | Doublet | Due to coupling with the single aromatic proton. |

| Coupling Constant (J) | ⁵J(F,H) | Provides information on the connectivity and spatial relationship between the fluorine and hydrogen atoms. |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Regiochemical and Connectivity Assignments

To unambiguously establish the regiochemistry and connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. columbia.edulibretexts.org

The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu In this molecule, an HSQC spectrum would show a single cross-peak, definitively linking the ¹H NMR signal of the lone aromatic proton to the ¹³C NMR signal of the carbon atom to which it is attached. This provides a crucial starting point for piecing together the molecular structure. libretexts.org

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edulibretexts.org This is particularly powerful for elucidating the connectivity of the substituted benzene ring. The single proton would exhibit long-range correlations to several carbon atoms in the ring, including the carbons bearing the halogen substituents. By analyzing these correlations, the precise placement of the bromine, chlorine, and fluorine atoms relative to the proton can be determined. For instance, a three-bond correlation (³JCH) would be expected between the proton and the carbons at the ortho positions relative to it, while two-bond correlations (²JCH) would be seen with the carbons at the meta positions. The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from the HSQC. columbia.edu

| 2D NMR Experiment | Expected Correlations for the Aromatic Proton (H-6) | Information Gained |

|---|---|---|

| HSQC | A single cross-peak to the carbon it is directly attached to (C-6). | Confirms the direct C-H bond. |

| HMBC | Correlations to carbons two bonds away (²JCH): C-1 and C-5. | Establishes the connectivity of the benzene ring and confirms the relative positions of the substituents. |

| Correlations to carbons three bonds away (³JCH): C-2 and C-4. |

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise identification of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy, allowing for the determination of its elemental composition. The calculated exact mass of C₆HBr₂Cl₂F is a unique value that can be used to confirm the identity of the compound.

Electron Ionization (EI) is a common ionization technique used in mass spectrometry. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and subsequent fragmentation. docbrown.info The fragmentation pattern observed in the mass spectrum provides valuable structural information. For polyhalogenated benzenes, characteristic fragmentation pathways often involve the loss of halogen atoms or molecules. nih.govfluorine1.ru

Key expected fragmentation patterns for this compound would include:

Loss of a bromine atom: [M - Br]⁺

Loss of a chlorine atom: [M - Cl]⁺

Sequential loss of halogen atoms: Leading to a series of fragment ions with progressively lower masses.

Formation of halophenyl cations: Such as [C₆HBrClF]⁺ after the loss of a bromine and a chlorine atom.

The isotopic distribution patterns of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic and complex isotopic pattern for the molecular ion and any fragment ions containing these elements. This isotopic signature is a powerful confirmation of the presence and number of bromine and chlorine atoms in the molecule and its fragments.

| Ion | Formula | Expected m/z (monoisotopic) | Significance |

|---|---|---|---|

| Molecular Ion | [C₆H⁷⁹Br₂³⁵Cl₂F]⁺• | 321.78 (approx.) | Confirms the elemental composition. The full isotopic pattern will be complex. |

| [M - Br]⁺ | [C₆H⁷⁹Br³⁵Cl₂F]⁺ | 242.88 (approx.) | Indicates the presence of a bromine atom. |

| [M - Cl]⁺ | [C₆H⁷⁹Br₂³⁵ClF]⁺ | 286.81 (approx.) | Indicates the presence of a chlorine atom. |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination of Halogenated Benzene Derivatives

X-ray Diffraction (XRD) on a single crystal is the gold standard for unequivocally determining the three-dimensional structure of a molecule. acs.org For a complex molecule like this compound, single-crystal XRD would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the substitution pattern. nih.gov

The crystal packing of halogenated benzene derivatives is often governed by intermolecular interactions such as halogen bonds (X···X) and π-π stacking. nih.govnih.gov The analysis of the crystal structure would reveal how the molecules arrange themselves in the solid state, providing insights into these non-covalent interactions. The positions of the heavy bromine and chlorine atoms would be readily determined, and the positions of the lighter fluorine, carbon, and hydrogen atoms would also be resolved.

While a specific crystal structure for this compound was not found in the search results, studies on similar polyhalogenated benzenes demonstrate the power of this technique. nih.govnih.gov The data obtained from XRD would be the ultimate arbiter of the molecular geometry, confirming the regiochemistry established by NMR and MS.

| Structural Parameter | Significance |

|---|---|

| Bond Lengths (C-C, C-H, C-F, C-Cl, C-Br) | Provides insight into the electronic effects of the substituents on the benzene ring. |

| Bond Angles (e.g., C-C-C, X-C-C) | Reveals any distortions from ideal benzene geometry due to steric hindrance between the bulky halogen substituents. |

| Torsion Angles | Defines the planarity of the benzene ring. |

| Crystal Packing and Intermolecular Interactions | Shows how molecules are arranged in the solid state and reveals the presence of halogen bonds or other non-covalent interactions. nih.govnih.gov |

Specialized Spectroscopic Techniques for Advanced Insights

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. unt.edu By measuring the frequencies of rotational transitions, it is possible to determine the rotational constants of a molecule with very high precision. These rotational constants are directly related to the molecule's moments of inertia, which in turn depend on the molecular geometry and the masses of the atoms. nih.gov

For this compound, microwave spectroscopy could provide an independent and highly accurate determination of its structure. unt.edu Furthermore, this technique is exceptionally powerful for distinguishing between different isomers, as each isomer will have a unique set of rotational constants and thus a unique microwave spectrum. pearson.com The analysis of the microwave spectrum can also provide information about the centrifugal distortion of the molecule as it rotates.

X-ray Raman Spectroscopy (XRS) is a non-resonant inelastic X-ray scattering technique that can provide information about the electronic structure and bonding in a material. nih.govyoutube.com It is a bulk-sensitive technique that uses hard X-rays, making it suitable for a wide range of sample environments. youtube.com XRS can probe the absorption edges of low-Z elements, such as carbon, and can provide information equivalent to that from X-ray Absorption Spectroscopy (XAS). nih.gov

In the context of this compound, XRS could be used to investigate the electronic structure of the carbon atoms in the benzene ring. The positions and shapes of the spectral features in the XRS spectrum are sensitive to the local chemical environment of the carbon atoms. youtube.com This could provide insights into how the different halogen substituents modify the electronic structure and bonding within the aromatic ring. While a challenging experiment, XRS offers a unique window into the electronic perturbations caused by heavy halogenation.

In Situ Spectroscopic Monitoring of Reaction Dynamics and Intermediates

The real-time analysis of chemical reactions as they occur is a cornerstone of modern chemical process development and mechanistic investigation. In situ (from the Latin for "in position") spectroscopy allows for the direct observation of reacting species, providing invaluable data on reaction kinetics, the formation and decay of transient intermediates, and the influence of various parameters on the reaction pathway. For complex polysubstituted aromatic compounds such as this compound, these techniques are critical for understanding and optimizing synthetic routes.

The structural complexity and multiple reactive sites on the this compound ring—comprising bromo, chloro, and fluoro substituents—suggest that its reactions, such as nucleophilic aromatic substitution, metal-halogen exchange, or cross-coupling reactions, would likely proceed through a series of short-lived and structurally similar intermediates. The unequivocal identification and quantification of these species would necessitate the use of advanced in situ spectroscopic techniques.

Although no specific data exists for this compound, the general approach for such an investigation would involve the following:

Selection of Spectroscopic Technique: The choice of method would depend on the reaction being studied. For instance, in situ NMR could track the change in the chemical environment of the fluorine or hydrogen atoms, while in situ IR or Raman spectroscopy could monitor the vibrational modes of the C-Br, C-Cl, and C-F bonds.

Experimental Setup: The reaction would be conducted directly within the spectrometer using a specialized reaction cell or probe that allows for precise control of temperature, pressure, and reactant addition.

Data Acquisition and Analysis: Spectra would be collected at regular intervals throughout the reaction. The resulting data would be analyzed to generate concentration profiles of reactants, intermediates, and products over time, from which kinetic parameters could be extracted.

Given the absence of direct research on this compound, the following table represents a hypothetical dataset that could be generated from an in situ spectroscopic study, illustrating the type of information that such an analysis would provide.

Hypothetical In Situ Monitoring Data for a Reaction of this compound

| Time (minutes) | Reactant Concentration (%) | Intermediate A Concentration (%) | Product Concentration (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 20 | 5 |

| 20 | 50 | 35 | 15 |

| 30 | 25 | 25 | 50 |

| 40 | 10 | 10 | 80 |

| 50 | 2 | 3 | 95 |

| 60 | 0 | 0 | 100 |

This table simulates the expected progression of a reaction, showing the consumption of the starting material, the transient appearance and subsequent consumption of an intermediate, and the formation of the final product.

The lack of published in situ spectroscopic studies on the reaction dynamics of this compound highlights an opportunity for future research. Such investigations would be highly valuable for elucidating the intricate mechanisms of reactions involving polyhalogenated aromatic compounds and for the development of more efficient and selective synthetic methodologies.

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 2,4 Dichloro 5 Fluorobenzene

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. This method is favored for its balance of computational cost and accuracy, particularly for medium to large systems like polyhalogenated benzenes.

For 1,3-Dibromo-2,4-dichloro-5-fluorobenzene, a geometry optimization would be performed to find the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Such calculations typically use a combination of a functional and a basis set. For halogenated compounds, hybrid functionals such as B3LYP or those from the M06 suite (e.g., M06-2X) are often chosen because they can adequately model the complex electronic effects of the halogens. researchgate.netresearchgate.net The choice of basis set, such as the Pople-style 6-311G or Dunning's correlation-consistent sets (e.g., aug-cc-pVDZ), is crucial for accurately describing the electron distribution, especially for heavy atoms like bromine. researchgate.netacs.org The optimization process yields key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, a DFT calculation would provide the energies of these orbitals. Analysis of the orbital distributions would reveal the locations of electron density, and studies on similar halogenated benzenes suggest these calculations can confirm charge transfer characteristics within the molecule. researchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A primary indicator of chemical reactivity and kinetic stability. Governs electronic transitions and UV-Vis absorption properties. |

The benzene (B151609) ring is known for its planar hexagonal geometry with C-C-C bond angles of 120°. libretexts.org However, heavy substitution with multiple large halogen atoms, as in this compound, introduces significant steric hindrance. The van der Waals radii of the substituents (Bromine > Chlorine > Fluorine) cause them to repel each other, forcing the molecule to distort from perfect planarity to relieve this strain.

Computational geometry optimization can precisely predict these distortions. The primary expected distortions for this molecule include:

Out-of-plane bending: The C-Br and C-Cl bonds are likely to bend slightly out of the mean plane of the benzene ring.

Bond angle deformation: The internal C-C-C bond angles within the ring will deviate from the ideal 120° to accommodate the bulky substituents. The angles adjacent to the largest bromine atoms would show the most significant changes.

Bond length variation: The C-C bonds within the ring may exhibit slight variations in length, deviating from the uniform 139 pm characteristic of unsubstituted benzene. libretexts.org

Studies on other sterically crowded aromatic systems have shown that such twist angles and deformations are a direct reflection of the size of the substituents. acs.org

| Type of Distortion | Description | Primary Cause |

|---|---|---|

| C-X Bond Out-of-Plane Angle | The angle formed by a carbon-halogen bond with the plane of the aromatic ring. | Steric repulsion between adjacent bulky halogen atoms (Br, Cl). |

| C-C-C Bond Angle Variance | Deviation of the intra-ring bond angles from the ideal 120°. | Repulsive forces from substituents pushing ring carbons inward or outward. |

| Ring Pucker | A non-planar conformation of the carbon ring itself, though likely to be minor. | Overall steric strain from the five halogen substituents. |

Ab Initio Molecular Orbital Calculations for High-Level Accuracy

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to even higher accuracy, albeit at a significantly greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered "gold standards" in quantum chemistry. researchgate.net

These methods offer a more rigorous treatment of electron correlation—the way electrons interact and avoid each other—which is crucial for accurately describing weak interactions and providing benchmark-quality energies. For this compound, ab initio calculations could be used to:

Refine the molecular geometry obtained from DFT.

Calculate a highly accurate total electronic energy.

Serve as a benchmark to validate the performance of various DFT functionals for this specific class of molecules. nih.gov For instance, some DFT functionals have been shown to struggle with dispersion-dominated interactions, where methods like MP2 or CCSD(T) excel. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Signatures using Quantum Mechanical Methods

Quantum mechanical calculations, particularly using DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net After a geometry optimization finds the molecule's stable structure, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies.

Each frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-Br bond, the bending of a C-H bond, or complex deformations of the entire aromatic ring. The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of this compound. This theoretical spectrum is invaluable for interpreting and assigning the peaks observed in experimental spectra. researchgate.net

| Vibrational Mode | Associated Bonds | Typical Wavenumber Range (cm-1) | Significance |

|---|---|---|---|

| C-H Stretch | C-H | 3000 - 3100 | Confirms the presence of the aromatic hydrogen. |

| C-C Stretch (Ring) | C-C in benzene ring | 1400 - 1600 | Characteristic of the aromatic core structure. |

| C-F Stretch | C-F | 1000 - 1400 | Strong, characteristic absorption in the IR spectrum. |

| C-Cl Stretch | C-Cl | 600 - 850 | Identifies the presence of chloro-substituents. |

| C-Br Stretch | C-Br | 500 - 650 | Identifies the presence of bromo-substituents. |

| Ring Deformation | Entire C6 ring | Below 1000 | Complex vibrations sensitive to the substitution pattern. |

Computational Modeling of Reaction Mechanisms and Reaction Kinetics

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at one of the C-halogen positions.

Modeling a reaction mechanism involves mapping the potential energy surface that connects reactants to products. The goal is to identify the lowest energy path for the reaction to proceed. This requires locating not only the stable reactant and product structures but also the high-energy transition state that separates them.

The transition state (TS) is the critical point of maximum energy along the minimum energy reaction pathway. It represents the energy barrier, or activation energy (Ea), that must be overcome for the reaction to occur.

Transition State Analysis: Computational algorithms can search for the saddle point on the potential energy surface that corresponds to the TS. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of a C-Br bond and the formation of a new bond).

Reaction Path Dynamics: Once the TS is located, methods like Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the path downhill from the transition state, ensuring that it correctly connects the intended reactants and products. This confirms the proposed mechanism and provides a detailed picture of the geometric changes that occur as the reaction progresses.

By determining the activation energy, these computational models allow for the prediction of reaction kinetics and help explain the regioselectivity of reactions—that is, why a reaction might occur at one halogen-substituted site over another.

Electron Density Modeling for Regioselectivity Prediction in Dehalogenation

Electron density modeling is a powerful tool in computational chemistry for predicting the reactivity and regioselectivity of chemical reactions. In the context of the dehalogenation of polyhalogenated benzenes like this compound, understanding the electron distribution within the molecule is key to identifying which halogen atom is most likely to be removed.

Inductive Effect (-I): F > Cl > Br > I stackexchange.com

Resonance Effect (+M): F > Cl > Br > I stackexchange.com

The net electron-withdrawing effect also follows the order F > Cl > Br > I. stackexchange.com This differential in electron-withdrawing capability means that the carbon atoms attached to different halogens will have varying electron densities.

In this compound, the fluorine atom exerts the strongest inductive pull on the electron density of the benzene ring, followed by the chlorine atoms, and then the bromine atoms. Theoretical calculations, such as those employing Density Functional Theory (DFT), can precisely model the electron density distribution. These models can generate maps of electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule.

For a dehalogenation reaction, which often involves nucleophilic attack or reductive cleavage, the site of reaction is typically the carbon atom with the lowest electron density or the carbon-halogen bond that is most polarized or weakest. By calculating the partial atomic charges on the carbon atoms and the bond orders of the C-X (X = F, Cl, Br) bonds, a prediction of regioselectivity can be made. It is generally expected that the C-Br bonds would be more susceptible to cleavage than the C-Cl or C-F bonds due to the lower bond strength of C-Br. However, the precise regioselectivity will depend on the specific reaction mechanism and conditions, which can be further elucidated through computational modeling of reaction pathways and transition states.

Table 1: General Trends in Halogen Electronic Effects

| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Net Electron-Withdrawing Effect |

|---|---|---|---|

| Fluorine | Strongest | Strongest | Strongest |

| Chlorine | Strong | Strong | Strong |

| Bromine | Weaker | Weaker | Weaker |

| Iodine | Weakest | Weakest | Weakest |

This table is based on established principles of physical organic chemistry. stackexchange.com

Investigation of Intramolecular and Intermolecular Interactions in Halogenated Benzenes

The presence of multiple halogen atoms on a benzene ring, as in this compound, leads to a complex array of intramolecular and intermolecular interactions that dictate its physical properties and crystal packing.

Intramolecular Interactions: Within the molecule, steric and electrostatic interactions between the adjacent halogen substituents will cause some distortion from a perfectly planar benzene ring. The large bromine atoms in proximity to chlorine atoms will lead to steric strain, potentially causing slight out-of-plane bending of the C-X bonds. These intramolecular repulsions can influence the molecule's conformation and reactivity.

Intermolecular Interactions: The interactions between molecules of this compound are primarily governed by van der Waals forces and halogen bonding.

Van der Waals Interactions: These are ubiquitous non-covalent interactions that include dispersion forces. The polarizability of the halogen atoms contributes significantly to the strength of these interactions, with the strength increasing in the order F < Cl < Br < I. nih.govrsc.org Therefore, the bromine atoms in the molecule will be major contributors to its van der Waals interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electron-poor region on a halogen atom (the σ-hole) and a Lewis base. rsc.org In a solid or liquid state, the halogen atoms of one molecule can interact with the electron-rich regions of another, such as the aromatic π-system or another halogen atom. The strength of the halogen-π interaction also increases with the size of the halogen atom (F < Cl < Br < I). nih.govrsc.org

Dipole-Dipole Interactions: The asymmetrical arrangement of the different halogen atoms in this compound will result in a net molecular dipole moment. This permanent dipole will lead to dipole-dipole interactions between molecules, influencing their orientation in a condensed phase. Computational studies have shown that the magnitude of the dipole moment can significantly affect the strength of π-π stacking interactions between halogenated benzene rings. nih.govrsc.org

Theoretical methods like DFT can be used to calculate the interaction energies of different molecular arrangements, providing insight into the most stable crystal packing structures. The topological analysis of the electron density, using theories like Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize the bond critical points associated with these weak intermolecular interactions. mdpi.commdpi.com For instance, the presence of a bond critical point between a halogen atom of one molecule and a carbon atom of a neighboring molecule's ring would be indicative of a halogen-π interaction.

Table 2: Types of Intermolecular Interactions in Halogenated Benzenes

| Interaction Type | Description | Key Factors |

|---|---|---|

| Van der Waals Forces | Weak, non-specific attractions and repulsions. | Polarizability of atoms, molecular surface area. |

| Halogen Bonding | Directional interaction involving the σ-hole of a halogen. | Polarizability and electronegativity of the halogen, nature of the Lewis base. |

| Dipole-Dipole Interactions | Electrostatic interaction between permanent molecular dipoles. | Magnitude and orientation of the molecular dipole moment. |

This table summarizes common intermolecular forces relevant to halogenated aromatic compounds. nih.govrsc.orgmdpi.com

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2,4 Dichloro 5 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Pathways on Multi-Halogenated Benzene (B151609) Rings

Electrophilic aromatic substitution is a foundational reaction class for benzene and its derivatives. rsc.org The reaction typically involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. rsc.org For a multi-halogenated compound like 1,3-Dibromo-2,4-dichloro-5-fluorobenzene, the benzene ring is significantly deactivated towards EAS due to the strong electron-withdrawing nature of the halogen substituents. The sole available position for substitution is the hydrogen atom at C6.

Despite being deactivators, halogens are ortho-, para-directors because they can stabilize the intermediate carbocation (arenium ion) through resonance when the electrophile attacks at these positions. libretexts.org In this compound, the cumulative inductive effect of five halogen atoms makes the ring extremely electron-deficient and thus highly unreactive to electrophilic attack.

The directing effects for the single hydrogen at C6 are as follows:

Ortho to the bromine at C1 and the fluorine at C5.

Meta to the chlorine at C2 and the chlorine at C4.

Para to the bromine at C3.

All five halogens are ortho-, para-directing groups. libretexts.org Therefore, the bromine atoms at C1 and C3, and the fluorine atom at C5, direct incoming electrophiles towards the C6 position. The chlorine atoms at C2 and C4 direct away from C6. The strong ortho-, para-directing influence from three of the five halogens would typically favor substitution at C6. However, the overwhelming deactivation from all five substituents presents a significant energy barrier for the reaction to proceed under standard EAS conditions.

Steric hindrance is another critical factor. The C6 position is flanked by two large halogen atoms (bromine at C1 and fluorine at C5), which sterically impedes the approach of an electrophile. This steric crowding further increases the activation energy for substitution.

| Substituent | Position | Electronic Effect on Ring | Directing Influence on C6 |

|---|---|---|---|

| Bromo | C1 | Deactivating (-I > +M) | Ortho (Directing) |

| Chloro | C2 | Deactivating (-I > +M) | Meta (Non-directing) |

| Bromo | C3 | Deactivating (-I > +M) | Para (Directing) |

| Chloro | C4 | Deactivating (-I > +M) | Meta (Non-directing) |

| Fluoro | C5 | Deactivating (-I > +M) | Ortho (Directing) |

The concept of regiocontrol in secondary or tertiary substitutions involves directing an incoming electrophile to a specific position when multiple sites are available. For this compound, this principle is not applicable in its conventional sense, as there is only one hydrogen atom on the aromatic ring at the C6 position. Consequently, any successful electrophilic substitution can only yield a single constitutional isomer, 1,3-Dibromo-2,4-dichloro-5-fluoro-6-substituted-benzene. The challenge lies not in controlling the position of the attack, but in overcoming the profound deactivation of the ring to make the substitution reaction feasible at all. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions with Multiple Halogen Activations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. nih.gov

In this compound, all substituents are halogens, which can act as both leaving groups and activating groups. A halogen activates the ring for nucleophilic attack by its electron-withdrawing inductive effect and can stabilize the Meisenheimer complex if positioned ortho or para to the site of attack.

The likelihood of a specific halogen being displaced in an SNAr reaction depends on two main factors: the stability of the leaving group (halide ion) and the extent of activation by the other substituents. Generally, in SNAr reactions, the rate of displacement follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. byjus.com

In this compound, we can analyze the activation of each halogen:

Fluorine (C5): Activated by the ortho-chlorine at C4 and the para-bromine at C1.

Chlorine (C2): Activated by the ortho-bromine at C1 and C3, and the para-fluorine at C5.

Chlorine (C4): Activated by the ortho-bromine at C3 and the para-bromine at C1.

Bromine (C1): Activated by the ortho-chlorine at C2 and the para-chlorine at C4.

Bromine (C3): Activated by the ortho-chlorine at C2 and C4, and the para-fluorine at C5.

Given the general reactivity trend (F > Cl > Br) and the strong activation of all halogens by their ortho and para neighbors, the fluorine atom at C5 is the most probable site for nucleophilic substitution. The chlorine atoms are the next most likely candidates for displacement, followed by the bromine atoms.

| Leaving Group (Position) | Ortho/Para Activating Groups | Predicted Reactivity |

|---|---|---|

| Fluorine (C5) | Br (C1), Cl (C4) | Highest |

| Chlorine (C2) | Br (C1), Br (C3), F (C5) | High |

| Chlorine (C4) | Br (C1), Br (C3) | High |

| Bromine (C1) | Cl (C2), Cl (C4) | Moderate |

| Bromine (C3) | Cl (C2), Cl (C4), F (C5) | Moderate |

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation is significant in both organic synthesis and the remediation of halogenated environmental pollutants. For polyhalogenated aromatic compounds, this process often occurs sequentially and can be achieved using various methods, including catalytic hydrodehalogenation.

Catalytic hydrodehalogenation (HDH) is a widely used method for the dehalogenation of aryl halides. It typically employs a transition metal catalyst, such as palladium, platinum, nickel, or copper, and a hydrogen source. The general reactivity for the cleavage of carbon-halogen bonds in HDH processes follows the order C-I > C-Br > C-Cl > C-F, which corresponds to the inverse order of the bond dissociation energies.

For this compound, the expected order of dehalogenation would be the removal of bromine atoms first, followed by chlorine atoms, and finally the fluorine atom, which is the most difficult to remove. The precise selectivity and reaction rate can be influenced by the choice of catalyst, solvent, and reaction conditions.

Commonly used catalyst systems include:

Palladium-based catalysts (e.g., Pd/C): Highly effective for hydrodebromination and hydrodechlorination under mild conditions.

Nickel-based catalysts (e.g., Raney Ni): A cost-effective alternative, often requiring more forcing conditions but can be highly selective.

Copper-based catalysts: Have shown effectiveness in the hydrodebromination of aromatic compounds in aqueous solutions.

The mechanism generally involves the oxidative addition of the aryl halide to the metal catalyst surface, followed by hydrogenolysis of the resulting organometallic intermediate to cleave the carbon-halogen bond and form a carbon-hydrogen bond. The catalyst is regenerated in the process, allowing it to facilitate multiple turnovers.

| Catalyst System | Typical Hydrogen Source | General Application |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Formic acid, Hydrazine | Highly active for C-Br and C-Cl cleavage |

| Raney Nickel (Raney Ni) | H₂ gas | Cost-effective for C-Br and C-Cl cleavage |

| Copper-based catalysts | NaBH₄, H₂ gas | Effective for C-Br cleavage, often in aqueous media |

Microbial Reductive Dehalogenation and Regioselectivity through Biochemical Pathways

Microbial reductive dehalogenation is a crucial process in the environmental breakdown of halogenated organic compounds. nih.govresearchgate.net In this process, microorganisms utilize halogenated compounds as electron acceptors, replacing a halogen atom with a hydrogen atom in a process known as hydrogenolysis. researchgate.net While specific studies on this compound are not extensively documented, the principles of microbial dehalogenation of polyhalogenated aromatics allow for well-founded predictions of its biochemical fate.

Anaerobic microbial communities are primarily responsible for the reductive dehalogenation of aromatic compounds. nih.gov The regioselectivity of this process is largely dictated by the bond dissociation energy of the carbon-halogen bonds. The generally accepted order of reactivity for reductive dehalogenation is C-I > C-Br > C-Cl > C-F. Consequently, for this compound, it is anticipated that microbial action would first target the carbon-bromine bonds.

Specialized enzymes known as reductive dehalogenases (RDs), often containing a cobalamin (vitamin B12) cofactor and iron-sulfur clusters, catalyze these reactions. nih.gov The mechanism involves the transfer of electrons to the enzyme's active site, which then transfers them to the halogenated substrate, leading to the cleavage of the carbon-halogen bond and the release of a halide ion. For instance, strains like Desulfitobacterium hafniense have been shown to dechlorinate various dichlorophenols, demonstrating specific regioselectivity. nih.gov In the context of this compound, microbes would likely debrominate the molecule sequentially to produce dichlorofluorobenzene isomers before any potential, albeit much slower, dechlorination could occur. Fluorine, having the strongest carbon-halogen bond, would remain intact under these conditions.

Single Electron Transfer (SET) Mechanisms in Halide Expulsion

The expulsion of a halide from an aryl halide can be effectively initiated through a Single Electron Transfer (SET) mechanism. acs.orgorganic-chemistry.org This process involves the transfer of a single electron from a donor species to the aromatic halide substrate. This donor can be a photocatalyst, a chemical reductant, or a species generated through mechanical force (mechanoredox). nih.govsemanticscholar.orgresearchgate.net

Upon accepting an electron, the this compound molecule forms a transient radical anion. This intermediate is unstable and rapidly undergoes dissociation by expelling the most labile halide. The lability of the halide is inversely related to the carbon-halogen bond strength. Therefore, the order of expulsion is Br⁻ > Cl⁻ > F⁻.

Reaction Pathway:

Electron Transfer: An electron donor (D) transfers an electron to the polyhalogenated benzene (Ar-X).

Ar(Br)₂(Cl)₂F + D → [Ar(Br)₂(Cl)₂F]•⁻ + D•⁺

Halide Expulsion: The resulting radical anion expels a bromide ion to form an aryl radical.

[Ar(Br)₂(Cl)₂F]•⁻ → •Ar(Br)(Cl)₂F + Br⁻

Radical Quenching: The aryl radical is then typically quenched by a hydrogen atom donor (e.g., from the solvent or a specific reagent) to yield the dehalogenated product.

•Ar(Br)(Cl)₂F + H-source → ArH(Br)(Cl)₂F

Recent advancements have demonstrated efficient SET-based reductions of aryl bromides and chlorides using piezoelectric materials or organic electron donors under mechanical agitation, a process that can proceed under mild, solvent-free conditions. nih.govsemanticscholar.orgresearchgate.net These methods highlight the feasibility of selectively cleaving C-Br and even the stronger C-Cl bonds via SET pathways.

Site-Selective Cross-Coupling Reactivity as a Polyfunctionalized Substrate

This compound is an excellent substrate for studying site-selective cross-coupling reactions, which are fundamental for the construction of complex organic molecules. nih.govnih.govacs.org The presence of multiple, electronically distinct halogen atoms allows for sequential, controlled functionalization, provided that appropriate catalytic systems are employed.

Differential Reactivity of Bromine, Chlorine, and Fluorine Atoms

The site-selectivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) on polyhalogenated substrates is primarily governed by the differential reactivity of the carbon-halogen bonds. researchgate.net The key step where this selectivity is determined is the oxidative addition of the aryl halide to the low-valent metal catalyst (typically Pd(0) or Ni(0)).

The rate of oxidative addition follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F . researchgate.net

For this compound, this reactivity hierarchy dictates that a typical palladium or nickel catalyst will selectively activate one of the C-Br bonds over the C-Cl and C-F bonds. This allows for the initial coupling reaction to occur exclusively at a bromine-substituted position. The C-F bond is the most inert and generally does not participate in these reactions unless under harsh conditions or with highly specialized catalysts. researchgate.netspringernature.com Following the initial functionalization at a C-Br position, a second, distinct coupling can often be performed at the remaining C-Br site under similar or slightly more forcing conditions. Subsequent functionalization of the C-Cl bonds is significantly more challenging and requires a change in catalytic strategy.

Table 1: Relative Bond Dissociation Energies of Halogens on a Benzene Ring

| Bond | Bond Dissociation Energy (kJ/mol) | Expected Reactivity in Cross-Coupling |

|---|---|---|

| C-F | ~535 | Very Low |

| C-Cl | ~400 | Low |

| C-Br | ~335 | High |

| C-I | ~270 | Very High |

Note: Values are approximate and can vary based on the specific molecular environment.

Optimization of Catalytic Systems for Specific Halogen Activation

Achieving high selectivity for a specific halogen, or overcoming the inherent reactivity order, requires careful optimization of the catalytic system. nih.govresearchgate.net This involves the strategic selection of the metal center, ligands, and reaction conditions.

Activation of C-Br Bonds: Standard palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine (B1218219) ligands, are highly effective for the selective activation of the C-Br bonds in this compound. The two bromine atoms are electronically non-equivalent, which may lead to some regioselectivity between them, although this is often overcome by performing the reaction to completion to achieve disubstitution at the bromine positions.

Activation of C-Cl Bonds: Activating the more robust C-Cl bonds in the presence of the resulting functional groups requires more specialized catalysts. Nickel-based catalysts are often superior to palladium for cleaving C-Cl bonds. acs.org The use of electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands on either nickel or palladium can promote the oxidative addition at C-Cl sites. For example, after both C-Br bonds have been functionalized, a switch to a catalyst system like NiCl₂(dppp) or a palladacycle with specific ligands might enable subsequent cross-coupling at a C-Cl position.

Overcoming the Reactivity Gradient: In rare cases, catalytic systems can be designed to activate a stronger bond in the presence of a weaker one. For example, cobalt-catalyzed systems have been reported to achieve selective C-F bond activation in the presence of C-Cl or C-Br bonds, often through the use of directing groups or specific additives. researchgate.net While not yet demonstrated on this specific substrate, these emerging strategies represent the frontier of selective cross-coupling.

Table 2: Catalytic Systems for Halogen-Selective Cross-Coupling

| Target Bond | Metal Catalyst | Typical Ligands | Reaction Type |

|---|---|---|---|

| C-Br | Palladium (Pd) | PPh₃, P(t-Bu)₃, SPhos | Suzuki, Heck, Sonogashira |

| C-Cl | Nickel (Ni) | dppe, dppp, NHCs | Kumada, Suzuki |

| C-Cl | Palladium (Pd) | Bulky, electron-rich phosphines (e.g., RuPhos), NHCs | Suzuki, Buchwald-Hartwig |

| C-F | Nickel (Ni), Cobalt (Co) | DMPU, NHCs | Biaryl Coupling, Hydrodefluorination |

Radical and Ionic Bromination/Chlorination Pathways

Further halogenation of this compound is challenging due to the highly deactivated nature of the aromatic ring. The five existing halogen substituents are all electron-withdrawing groups, which significantly reduce the electron density of the benzene ring, making it a poor nucleophile for standard electrophilic aromatic substitution (ionic pathways).

Ionic Halogenation: Electrophilic chlorination or bromination typically requires a potent electrophile (e.g., Cl⁺ or Br⁺), generated from a source like Cl₂ or Br₂ with a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃). For a heavily deactivated substrate like this compound, these reactions would require extremely harsh conditions and would likely be very low-yielding, if they proceed at all. The sole remaining hydrogen atom is sterically hindered and electronically disfavored for substitution. Oxidative chlorination methods, which generate elemental chlorine in situ, are also common for aromatic chlorination but are better suited for less deactivated rings. jalsnet.com

Radical Halogenation: Radical pathways for aromatic substitution are generally less common than ionic pathways and typically occur under high-temperature or photochemical conditions. Free radical reactions are less sensitive to the electronic effects of substituents on the ring. However, a free radical scavenger experiment on a related chlorination reaction suggested that free radicals were not involved, indicating an ionic mechanism is more probable even with alternative reagents. psu.edu The generation of chlorinated polycyclic aromatic hydrocarbons often involves pyrosynthesis, a high-temperature process where radical reactions can occur. wikipedia.org Applying such conditions to this compound would likely lead to decomposition rather than controlled hexasubstitution.

Therefore, the practical synthesis of the fully substituted hexahalogenated benzene from this compound via further bromination or chlorination is considered synthetically unfeasible under standard laboratory conditions.

Applications in Advanced Organic Synthesis and Materials Science

1,3-Dibromo-2,4-dichloro-5-fluorobenzene as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of multiple halogen atoms on the benzene (B151609) ring makes this compound a key intermediate for constructing intricate molecular architectures. The differential reactivity of the carbon-bromine bonds compared to the carbon-chlorine and carbon-fluorine bonds allows for regioselective functionalization, a crucial aspect in multi-step organic synthesis.

Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)

While specific examples detailing the use of this compound in API synthesis are not prevalent in public literature, its structural isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene (B174838), is a well-established intermediate in the pharmaceutical industry. nbinno.comnbinno.com This closely related compound is crucial for synthesizing a variety of APIs, including treatments for tuberculosis and cancer. nbinno.com The chemical principles governing its reactivity are directly applicable to this compound. The bromine atoms can be converted into other functional groups through reactions like Grignard formation or metal-catalyzed cross-coupling, enabling the attachment of complex side chains to the fluorinated benzene core. nbinno.comgoogle.com This core structure is a common feature in many modern pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity.

Precursor for Agrochemicals and Related Specialty Chemicals

In the agrochemical sector, halogenated fluorobenzenes are fundamental building blocks for a wide range of pesticides, herbicides, and fungicides. nbinno.comresearchgate.net The presence of fluorine can significantly enhance the biological activity of these molecules. researchgate.net The analogue, 5-Bromo-1,3-dichloro-2-fluorobenzene, is specifically noted for its use in producing isoxazoline derivatives, a class of compounds known for their potent insecticidal and acaricidal properties. nbinno.com Given its similar reactive sites, this compound is an equally viable precursor for such agrochemicals. The carbon-bromine bonds serve as handles for further chemical elaboration to create diverse and effective active ingredients for crop protection. google.com

| Field | Application Area | Example Intermediate/Product Class (based on analogues) | Key Reaction Type |

|---|---|---|---|

| Pharmaceuticals | API Synthesis | Anti-cancer and anti-tuberculosis drug precursors nbinno.com | Grignard Reactions, Cross-Coupling |

| Agrochemicals | Pesticide Synthesis | Isoxazoline-based insecticides and acaricides nbinno.com | Functionalization via C-Br bond cleavage |

Development of Conjugated Polymers and Organic Electronic Materials

The presence of two reactive bromine atoms makes this compound a suitable monomer for the synthesis of advanced polymers. These materials are of significant interest for their potential use in next-generation electronics.

Precursors for Poly(halogenated benzenes) and Fluoropolymers

Poly(halogenated benzenes) are a class of conjugated polymers that can be synthesized through various cross-coupling reactions, such as Suzuki or Yamamoto polycondensation, which rely on di-halogenated monomers. The two bromine atoms on this compound can readily participate in these polymerization reactions. The resulting polymers would feature a backbone containing the highly halogenated phenyl ring, which can impart desirable properties such as thermal stability and specific electronic characteristics. The synthesis of novel dibromo and dichloro ring-disubstituted acrylates for copolymerization highlights the general utility of such monomers in polymer chemistry. chemrxiv.org

Building Blocks for Optoelectronic and Photoactive Materials

Conjugated polymers derived from monomers like this compound are inherently photoactive and possess semiconductor properties. uri.edu The electronic nature of the polymer can be fine-tuned by copolymerizing the dibromo-monomer with other aromatic building blocks. uri.edu The high halogen content, particularly the fluorine atom, can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Fluorene-based conjugated polymers, often synthesized from dibrominated monomers, are used for their unique photophysical properties and have been applied in chemical sensing. uri.edursc.org

| Material Class | Potential Application | Key Property | Relevant Polymerization Method |

|---|---|---|---|

| Poly(halogenated benzenes) | Organic Field-Effect Transistors (OFETs) | Tunable HOMO/LUMO levels, thermal stability | Suzuki Polycondensation uri.edu |

| Fluoropolymers | Organic Photovoltaics (OPVs) | Modified electronic and photophysical properties uri.edu | Yamamoto Polycondensation |

Role in the Generation of Advanced Ligands and Organometallic Reagents

The bromine atoms of this compound can be selectively replaced with organometallic functionalities. This transformation is a gateway to producing advanced ligands for catalysis and novel organometallic reagents. For instance, treatment with strong bases like n-butyllithium can lead to a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate can then be reacted with various electrophiles to create complex molecules. A similar compound, 1,3-Dibromo-5-fluorobenzene, is used to prepare specialized ligands for coordination chemistry. sigmaaldrich.com Furthermore, the closely related 5-Bromo-1,3-dichloro-2-fluorobenzene is known to form Grignard reagents, which are pivotal in forming new carbon-carbon bonds. nbinno.comgoogle.com These reactions demonstrate the potential of this compound to serve as a scaffold for sophisticated ligands used in homogeneous catalysis or as a precursor to unique organometallic complexes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-1,3-dichloro-2-fluorobenzene |

| 1,3-Dibromo-5-fluorobenzene |

| n-butyllithium |

Synthesis of Highly Functionalized Heteroaromatic Compounds

The utility of "this compound" as a precursor in the synthesis of highly functionalized heteroaromatic compounds is a specialized area of organic chemistry. This section explores the application of this polysubstituted benzene derivative in constructing complex heterocyclic frameworks, which are pivotal in materials science and medicinal chemistry. The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring offers a versatile platform for selective chemical transformations, enabling the synthesis of a diverse range of heteroaromatic systems.

Detailed research into the synthetic applications of "this compound" for the preparation of heteroaromatic compounds is not extensively documented in publicly available scientific literature. The reactivity of the carbon-bromine and carbon-chlorine bonds in this molecule suggests its potential as a building block in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. Such reactions are instrumental in the annulation of heterocyclic rings onto the benzene core.

For instance, the bromine atoms, being more reactive than the chlorine atoms in typical palladium-catalyzed cross-coupling reactions, could be selectively functionalized. This differential reactivity would allow for a stepwise and controlled construction of the target heteroaromatic system. A hypothetical synthetic route could involve an initial Suzuki or Stille coupling at the bromine positions, followed by a subsequent cyclization reaction to form the heterocyclic ring. The remaining chlorine and fluorine atoms can then be used for further functionalization, leading to highly substituted and complex molecules.

While specific examples of the use of "this compound" in the synthesis of heteroaromatic compounds are not readily found, the principles of modern organic synthesis support its potential in this field. The development of novel synthetic methodologies could unlock the full potential of this compound as a versatile precursor for advanced materials and pharmacologically active agents.

Environmental Transformation and Degradation Pathways Academic Perspective

Atmospheric Oxidation and Fate of Halogenated Aromatics

The atmospheric fate of halogenated aromatic compounds is primarily governed by their interaction with photochemically generated oxidants. The high stability of these compounds means they can persist and be transported over long distances unless subjected to potent oxidative forces.

The principal degradation pathway for many aromatic compounds in the troposphere is initiated by reaction with the hydroxyl radical (•OH). rsc.orgiaea.orgpsu.edu For benzene (B151609) and its derivatives, the dominant initial reaction is the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.orgpsu.eduresearchgate.net In the case of 1,3-Dibromo-2,4-dichloro-5-fluorobenzene, the presence of multiple halogen substituents influences the position of •OH attack. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack, but the reaction still proceeds.

In an oxygenated atmosphere, this intermediate rapidly and reversibly adds molecular oxygen (O2) to form a hydroxycyclohexadienylperoxyl radical. rsc.org This peroxyl radical can then undergo several reaction pathways, including the elimination of a hydroperoxyl radical (HO2•) to form a halogenated phenol, or it can lead to ring-opening reactions, producing a variety of smaller, oxygenated products. rsc.orgresearchgate.net The specific isomers formed and the rates of these reactions are dependent on the substitution pattern of the benzene ring.

Halogen atoms (Cl, Br, I) in the troposphere can significantly impact the atmospheric composition and the oxidizing capacity of the atmosphere. copernicus.orgcopernicus.org They participate in catalytic cycles that destroy ozone and can alter the lifetime of other important atmospheric constituents like methane. copernicus.orgcopernicus.org While direct photolysis of the C-Br or C-Cl bonds in this compound is possible, the reaction with •OH is generally considered the more significant atmospheric loss process for such compounds.

Computational models are essential tools for estimating the tropospheric lifetime of halogenated aromatic compounds and their potential for long-range transport. These models use calculated rate constants for the reaction with •OH and other atmospheric oxidants, along with atmospheric concentrations of these oxidants, to predict the compound's persistence.

Global chemistry-climate models have shown that the inclusion of halogen chemistry leads to a significant reduction in the global tropospheric ozone burden and a decrease in global mean hydroxyl radical concentrations. copernicus.orgcopernicus.org For a specific compound like this compound, its atmospheric lifetime would be calculated based on the sum of the rates of its primary loss processes, predominantly the reaction with •OH. The rate constant for this reaction can be estimated using structure-activity relationships (SARs) or more sophisticated quantum chemical calculations.

The long-range transport potential of a chemical is related to its atmospheric lifetime. A longer lifetime allows for greater dispersal from the source region. Given the expected reactivity of polyhalogenated benzenes with •OH radicals, this compound is likely to have a sufficiently long atmospheric lifetime to undergo transport to remote regions.

Biotic and Abiotic Dehalogenation Studies of Polyhalogenated Benzenes

In soil and aquatic environments, the degradation of polyhalogenated benzenes is often mediated by microbial activity, a process known as biotic dehalogenation. researchgate.netdoaj.org Abiotic processes can also contribute to dehalogenation, though often at slower rates. nih.gov

Microorganisms have evolved a diverse array of enzymes capable of cleaving carbon-halogen bonds. researchgate.netnih.govnih.gov The biodegradation of halogenated aromatic compounds generally involves a series of steps, with dehalogenation being a crucial and often rate-limiting step. researchgate.netnih.govnih.gov These enzymatic reactions can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, dioxygenase enzymes can initiate the degradation process by incorporating two hydroxyl groups into the aromatic ring, leading to the formation of a diol intermediate. nih.gov This can be followed by dehalogenation.

Under anaerobic conditions, a key process is reductive dehalogenation, where the halogenated compound is used as an electron acceptor. nih.gov This process is catalyzed by enzymes known as reductive dehalogenases, which are often membrane-bound and contain cofactors like vitamin B12 and iron-sulfur clusters. nih.gov

Hydrolytic dehalogenases represent another class of enzymes that catalyze the replacement of a halogen with a hydroxyl group from water. doaj.orgmdpi.com These enzymes are typically involved in the degradation of haloaliphatic compounds but can also act on aromatic substrates.

Genetically engineered microorganisms combining different metabolic pathways have shown promise in the complete metabolism of polyhalogenated compounds. nih.gov For instance, combining a reductive step with a subsequent oxidative step can lead to the complete breakdown of these persistent pollutants. nih.gov

The efficiency and regioselectivity (the specific halogen that is removed) of microbial dehalogenation are influenced by several factors:

Number and Type of Halogen Substituents: The rate of dehalogenation generally decreases with an increasing number of halogen substituents. The type of halogen is also critical, with the C-Br bond being more readily cleaved than the C-Cl bond, which in turn is more labile than the C-F bond. For this compound, reductive dehalogenation would likely target the bromine atoms first.

Position of Halogen Substituents: The position of the halogens on the aromatic ring affects the accessibility of the C-X bond to enzymatic attack. Steric hindrance can play a significant role in determining which halogen is removed.

Electron-Withdrawing/Donating Groups: The presence of other functional groups on the aromatic ring can influence the electronic properties of the C-X bond and thus its susceptibility to enzymatic cleavage.

Environmental Conditions: Factors such as pH, temperature, and the availability of electron donors (for reductive dehalogenation) can significantly impact the rate and extent of microbial degradation. nih.gov

Abiotic dehalogenation can occur through mechanisms like nucleophilic aromatic substitution, where a nucleophile replaces a halogen on the aromatic ring. nih.gov Studies have investigated hydride, hydroxide, and hydrosulfide (B80085) as potential nucleophiles in aqueous environments. nih.gov For chlorinated and brominated aromatics, nucleophilic addition is a predicted mechanism. nih.gov

Future Research Directions and Emerging Trends in Polyhalogenated Benzene Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of polyhalogenated benzenes has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The principles of green chemistry are now guiding the development of more environmentally benign alternatives.

Enzymatic Halogenation: Biocatalysis, particularly the use of halogenating enzymes, presents a promising green approach. acs.orgresearchgate.net These enzymes operate under mild conditions in aqueous media and exhibit high regioselectivity, which can be challenging to achieve through conventional synthesis. unipi.it Flavin-dependent halogenases, for instance, can selectively halogenate electron-rich aromatic rings. researchgate.net While the direct enzymatic synthesis of a complex molecule like 1,3-Dibromo-2,4-dichloro-5-fluorobenzene is still a significant challenge, research is focused on engineering enzymes with tailored substrate specificities and enhanced stability for industrial applications. unipi.it

Photocatalytic Halogenation: Visible-light-induced photocatalysis offers another sustainable pathway for halogenation. nih.gov This method avoids the need for high temperatures and harsh reagents by using light to generate reactive halogen species. For example, photocatalytic systems can achieve C-H bond halogenation on aromatic rings with high selectivity. nih.gov

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), is an emerging green technique that minimizes or eliminates the use of solvents. nih.govresearchgate.netgreenspec.co.uk This approach has been successfully applied to the halogenation of various aromatic compounds and offers advantages in terms of reduced waste, faster reaction times, and unique reactivity. nih.govgreenspec.co.uk

Greener Reagents and Solvents: A significant trend is the replacement of hazardous reagents and solvents. For instance, the use of hydrogen peroxide in acetic acid as a "green" system for generating electrophilic halogenating agents ("X+") is being explored as an alternative to traditional methods. wikipedia.org

| Green Synthesis Approach | Key Advantages | Potential for Polyhalogenated Benzenes |

| Enzymatic Halogenation | High selectivity, mild conditions, aqueous media | Potential for regioselective halogenation of complex precursors. |

| Photocatalytic Halogenation | Use of light energy, mild conditions, high atom economy | Selective C-H functionalization to introduce halogens. |

| Mechanochemical Synthesis | Solvent-free or reduced solvent, high efficiency | Direct halogenation of solid precursors, potentially reducing waste. |

| Greener Reagent Systems | Use of less toxic and more sustainable reagents | Replacement of hazardous halogenating agents and catalysts. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and optimized. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes.